Xanthevodine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

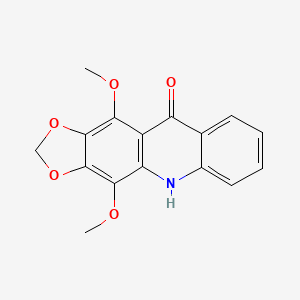

4,11-dimethoxy-5H-[1,3]dioxolo[4,5-b]acridin-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c1-19-13-10-11(14(20-2)16-15(13)21-7-22-16)17-9-6-4-3-5-8(9)12(10)18/h3-6H,7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWQECWFQVTROA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C3=C1C(=O)C4=CC=CC=C4N3)OC)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197251 | |

| Record name | Xanthevodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-78-1 | |

| Record name | Xanthevodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XANTHEVODINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthevodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHEVODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO4OI3P3HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Xanthevodine: A Technical Guide to its Discovery and Natural Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthevodine, a naturally occurring acridone alkaloid, has been identified in select plant species. This technical guide provides a comprehensive overview of the discovery, natural sources, and fundamental chemical properties of this compound. While research on its biological activity is limited, this document lays the groundwork for future investigation by consolidating the available information on its origins and characteristics.

Introduction

This compound (CAS No. 477-78-1) is a heterocyclic organic compound with the systematic IUPAC name 4,11-dimethoxy-5H-[1][2]dioxolo[4,5-b]acridin-10-one.[2][3] Its molecular formula is C₁₆H₁₃NO₅, and it has a molecular weight of 299.28 g/mol .[2][3] The chemical structure of this compound is characterized by a pentacyclic system, featuring a dimethoxy-substituted acridone core fused with a methylenedioxy group. This unique structural framework places it within the broader class of acridone alkaloids, a group of compounds known for their diverse pharmacological activities.

Discovery of this compound

While the precise historical details of the initial discovery of this compound are not extensively documented in readily available literature, its identification is tied to phytochemical investigations of its natural sources. The scientific community's knowledge of this compound has primarily emerged from systematic studies of the chemical constituents of specific plant genera.

Natural Sources of this compound

To date, this compound has been identified in at least two distinct plant species:

-

Euodia rutaecarpa : This plant, belonging to the Rutaceae family, is a well-known source of various alkaloids.[3][4][5][6] Phytochemical analyses of Euodia species have led to the isolation and characterization of numerous compounds, including this compound.

-

Limonium bicolor : Also known as sea lavender, this species from the Plumbaginaceae family has been found to contain this compound.[1] This discovery is noteworthy as it indicates the presence of this acridone alkaloid in a different plant family, suggesting a potentially broader distribution in the plant kingdom than is currently known.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 477-78-1 | [2][3] |

| Molecular Formula | C₁₆H₁₃NO₅ | [2][3] |

| Molecular Weight | 299.28 g/mol | [2][3] |

| IUPAC Name | 4,11-dimethoxy-5H-[1][2]dioxolo[4,5-b]acridin-10-one | [2] |

| Appearance | Reported as a clear oily liquid (commercial preparation) | [1] |

| Purity (commercial) | ≥95% | [1] |

| Storage | Room temperature, sealed well | [1] |

Experimental Protocols

Detailed experimental protocols for the isolation and structure elucidation of this compound are not extensively described in recent, readily accessible scientific literature. However, a general workflow for the isolation of alkaloids from plant material can be inferred and is presented below. It is important to note that specific optimization of solvents and chromatographic conditions would be necessary for the targeted isolation of this compound.

General Workflow for Alkaloid Isolation from Plant Material

Caption: Generalized workflow for the isolation of alkaloids from plant sources.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available data on the biological activity and potential signaling pathways of this compound. While its structural relatives, the acridone alkaloids, are known to exhibit a range of biological effects including anticancer, antimicrobial, and anti-inflammatory properties, specific studies on this compound are needed to determine its pharmacological profile.

The acridone scaffold is known to interact with various biological targets. A hypothetical signaling pathway that other acridone alkaloids are involved in is presented below as a potential starting point for future research on this compound.

Caption: A hypothetical signaling pathway for acridone alkaloids like this compound.

Future Directions

The existing body of knowledge on this compound is limited, presenting a clear opportunity for further research. Key areas for future investigation include:

-

Systematic Screening for Biological Activity: A comprehensive screening of this compound against a panel of biological targets is warranted to identify any potential therapeutic applications.

-

Isolation and Structure Elucidation from Natural Sources: Detailed studies documenting the efficient isolation of this compound from Euodia rutaecarpa and Limonium bicolor, along with modern spectroscopic data, would be of great value to the natural products community.

-

Total Synthesis: The development of a robust and efficient total synthesis of this compound would provide a reliable source of the compound for extensive biological evaluation and the generation of analogues for structure-activity relationship studies.

-

Investigation of Biosynthetic Pathways: Elucidating the biosynthetic pathway of this compound in its host plants could open avenues for biotechnological production.

Conclusion

This compound is a structurally interesting acridone alkaloid with a confirmed presence in at least two plant species. While its discovery and natural sources have been established, a significant gap exists in the understanding of its biological properties. This guide consolidates the current knowledge and provides a framework for future research to unlock the potential of this natural product. The unique chemical structure of this compound makes it a compelling target for further investigation in the fields of medicinal chemistry and drug discovery.

References

- 1. 4,11-dimethoxy-5H-[1,3]dioxolo[4,5-b]acridin-10-one, CasNo.477-78-1 BOC Sciences United States [bocscichem.lookchem.com]

- 2. 1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 4,11-dimethoxy-5-methyl- [webbook.nist.gov]

- 3. Isolation of evodiamine, a powerful cardiotonic principle, from Evodia rutaecarpa Bentham (Rutaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Three new quinazolines from Evodia rutaecarpa and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

Xanthevodine: A Technical Whitepaper on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthevodine is a naturally occurring alkaloid with a molecular formula of C16H13NO5.[1] This document provides a comprehensive overview of its known physical and chemical properties. Due to the limited availability of public data, this guide also highlights areas where further research is required to fully characterize this compound. This paper is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C16H13NO5 | PubChem CID 68064[1] |

| Molecular Weight | 299.28 g/mol | PubChem CID 68064[1] |

| IUPAC Name | 4,11-dimethoxy-5H-[1][2]dioxolo[4,5-b]acridin-10-one | PubChem CID 68064[1] |

| CAS Number | 477-78-1 | PubChem CID 68064 |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H-NMR, ¹³C-NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, are not available in the public search results. Such data is critical for the unambiguous identification and characterization of the compound.

Experimental Protocols

Hypothetical Isolation and Purification Workflow

While a specific, detailed protocol for the isolation and purification of this compound has not been found in the available literature, a general workflow can be proposed based on standard methods for isolating natural products from plant sources. This hypothetical workflow is presented below to guide future experimental design.

Caption: Hypothetical workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and mechanism of action of this compound in the reviewed literature. While related compounds such as xanthones and flavonoids have been reported to exhibit a range of biological effects, including anti-inflammatory and anticancer activities, the specific signaling pathways modulated by this compound remain to be elucidated.

Due to the absence of this information, a diagram of a signaling pathway involving this compound cannot be generated at this time. Future research should focus on screening this compound for various biological activities and identifying its molecular targets and downstream signaling cascades.

Conclusion and Future Directions

This compound is a natural product with a defined chemical structure but limited characterization in terms of its physicochemical properties and biological activities. This technical guide summarizes the currently available information and underscores the significant gaps in our knowledge. To fully assess the potential of this compound for drug development, future research should prioritize:

-

Experimental determination of physical properties: Melting point, boiling point, and solubility in a range of solvents.

-

Comprehensive spectroscopic analysis: Acquisition and interpretation of ¹H-NMR, ¹³C-NMR, IR, UV-Vis, and mass spectrometry data.

-

Development and validation of an efficient isolation and purification protocol.

-

In-depth biological evaluation: Screening for anticancer, anti-inflammatory, and other relevant activities, followed by mechanism of action studies to identify specific molecular targets and signaling pathways.

Addressing these research gaps will be crucial in unlocking the therapeutic potential of this compound.

References

Unraveling the Enigma of Xanthevodine: A Technical Guide to the Mechanism of Action of Acridone Alkaloids

Disclaimer: Direct, in-depth research on the specific mechanism of action of Xanthevodine is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities and hypothesized mechanisms of action for acridone alkaloids, the chemical class to which this compound belongs. This information serves as a foundational resource for researchers and drug development professionals investigating this compound and related compounds.

Acridone alkaloids are a class of naturally occurring heterocyclic compounds found in various plant families, notably Rutaceae.[1] These compounds have garnered significant interest in the scientific community due to their broad spectrum of biological activities. While the precise molecular mechanisms of many acridone alkaloids, including this compound, are not fully elucidated, ongoing research points towards several key pathways and cellular targets. This technical guide aims to synthesize the current understanding of acridone alkaloid bioactivity, providing a framework for future investigation into this compound.

General Biological Activities of Acridone Alkaloids

Acridone alkaloids exhibit a wide range of pharmacological effects, making them promising candidates for drug discovery. Their biological activities have been observed in numerous in vitro and in vivo studies. The primary activities reported for this class of compounds are summarized below.

| Biological Activity | Description | Reference |

| Cytotoxic/Anticancer | Acridone alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. This is one of the most studied properties of this class of compounds.[2][3] | [2][3] |

| Antimalarial | Several acridone alkaloids have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[3] | [3] |

| Antimicrobial | This class of compounds has been reported to possess activity against a range of bacteria and fungi. | [4] |

| Enzyme Inhibition | Acridone alkaloids are known to inhibit various enzymes, which is a key aspect of their mechanism of action. | [4] |

| Anti-inflammatory | Some acridone alkaloids have been shown to possess anti-inflammatory properties. | |

| Antiviral | Antiviral activity has also been reported for some members of the acridone alkaloid family. | [3] |

Hypothesized Mechanisms of Action

The diverse biological effects of acridone alkaloids are believed to stem from their ability to interact with multiple cellular targets and pathways. The planar structure of the acridone nucleus is a key feature that facilitates some of these interactions.

1. DNA Intercalation and Topoisomerase Inhibition:

A primary hypothesized mechanism for the cytotoxic and anticancer activity of many acridone-containing compounds is their ability to intercalate into DNA. The planar aromatic ring system of the acridone scaffold can insert between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Furthermore, this DNA intercalation can interfere with the function of topoisomerases, enzymes that are crucial for managing DNA topology during replication and transcription. By stabilizing the DNA-topoisomerase complex, acridone alkaloids can lead to double-strand breaks in the DNA, a catastrophic event for the cell.

2. Enzyme Inhibition:

Beyond topoisomerases, acridone alkaloids have been shown to inhibit other key enzymes involved in cellular signaling and proliferation. While specific targets for this compound have not been identified, related compounds have been shown to inhibit protein kinases, which are critical regulators of a vast array of cellular processes, including cell growth, differentiation, and apoptosis.

3. Induction of Apoptosis:

The cytotoxic effects of acridone alkaloids are often linked to their ability to induce programmed cell death, or apoptosis. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The DNA damage caused by topoisomerase inhibition is a strong trigger for the intrinsic apoptotic pathway.

4. Effects on Photosynthesis:

Interestingly, some acridone alkaloids have been found to inhibit photosynthesis by acting as Hill reaction inhibitors, with interaction sites at both photosystem I and photosystem II.[5] This highlights the diverse range of biological systems that can be affected by this class of compounds.

Potential Signaling Pathways

Based on the known biological activities of acridone alkaloids, a conceptual signaling pathway can be proposed. This diagram illustrates the potential points of intervention for this class of compounds, leading to their observed cellular effects.

Caption: Potential mechanisms of acridone alkaloids.

Experimental Workflow for Elucidating the Mechanism of Action

For researchers aiming to specifically determine the mechanism of action of this compound, a structured experimental workflow is essential. The following diagram outlines a logical progression of experiments, from initial screening to in vivo validation.

Caption: A generalized experimental workflow.

Conclusion and Future Directions

This compound, as a member of the acridone alkaloid family, holds potential for further investigation as a bioactive compound. While its specific mechanism of action remains to be uncovered, the broader knowledge of acridone alkaloids provides a strong starting point for research. Future studies should focus on a systematic evaluation of this compound's effects on various cell lines and its interactions with key cellular targets such as DNA, topoisomerases, and protein kinases. The experimental workflow outlined in this guide provides a roadmap for such investigations. A deeper understanding of this compound's molecular interactions will be crucial for unlocking its potential therapeutic applications.

References

- 1. Acridone alkaloids - Wikipedia [en.wikipedia.org]

- 2. Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acridone Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acridone Alkaloids from Swinglea glutinosa (Rutaceae) and Their Effects on Photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Xanthevodine in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthevodine, a member of the acridone alkaloid family, exhibits a range of biological activities that make it a compound of interest for pharmaceutical research and development. Understanding its biosynthesis in plants is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound. It details the precursor molecules, key enzymatic reactions, and proposed intermediate steps leading to the formation of this complex alkaloid. The guide includes structured tables of quantitative data on relevant enzymes, detailed experimental protocols for key analytical and biochemical procedures, and a visual representation of the biosynthetic pathway to facilitate a deeper understanding for researchers in the field.

Introduction to this compound and Acridone Alkaloids

This compound is a structurally complex acridone alkaloid with the chemical formula C₁₆H₁₃NO₅. Acridone alkaloids are a class of nitrogen-containing secondary metabolites found predominantly in plants of the Rutaceae family.[1] The core structure of these compounds is a tricyclic acridone scaffold, which is biosynthetically derived from the condensation of an anthranilate derivative and acetate units.[2][3] The diverse array of acridone alkaloids found in nature arises from various modifications to this basic scaffold, including hydroxylation, methylation, prenylation, and the formation of additional rings, such as the characteristic methylenedioxy bridge present in this compound.[4]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the acridone core.

-

N-methylation of the acridone nitrogen.

-

A series of tailoring reactions including hydroxylations, O-methylations, and the formation of a methylenedioxy bridge to yield the final this compound structure.

While the complete step-by-step pathway to this compound has not been fully elucidated in a single plant species, a putative pathway can be constructed based on the well-characterized biosynthesis of other acridone alkaloids, particularly in cell cultures of Ruta graveolens.[5]

Formation of the Acridone Core: The Role of Acridone Synthase

The central step in the biosynthesis of all acridone alkaloids is the formation of the tricyclic acridone skeleton. This reaction is catalyzed by the enzyme acridone synthase (ACS) , a type III polyketide synthase.[6] ACS catalyzes the condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA to produce 1,3-dihydroxy-N-methylacridone .[7][8] This reaction proceeds in a manner analogous to that of chalcone synthase in flavonoid biosynthesis.[5]

The precursor, N-methylanthraniloyl-CoA, is derived from the primary metabolite anthranilic acid . The biosynthesis of this key precursor involves two enzymatic steps:

-

Anthranilate N-methyltransferase (ANMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of anthranilic acid, yielding N-methylanthranilic acid .[9]

-

Anthranilate-CoA ligase then activates N-methylanthranilic acid by ligating it to Coenzyme A, forming N-methylanthraniloyl-CoA .[8]

Proposed Tailoring Reactions Leading to this compound

Following the formation of the 1,3-dihydroxy-N-methylacridone core, a series of hydroxylation, O-methylation, and methylenedioxy bridge formation reactions are required to arrive at the final structure of this compound (4,11-dimethoxy-5H-[4][5]dioxolo[4,5-b]acridin-10-one). While the exact sequence of these events is not definitively established, a plausible pathway can be proposed based on known enzymatic activities in plant secondary metabolism.

The formation of the characteristic methylenedioxy bridge in various plant alkaloids, including some acridone and benzylisoquinoline alkaloids, is catalyzed by cytochrome P450-dependent monooxygenases of the CYP719 family .[10][11][12] These enzymes typically act on adjacent hydroxyl and methoxy groups on an aromatic ring to form the five-membered dioxole ring.

Based on this, a putative biosynthetic pathway from 1,3-dihydroxy-N-methylacridone to this compound is presented below.

Figure 1: Proposed Biosynthetic Pathway of this compound. This diagram illustrates the key enzymatic steps from the precursor anthranilic acid to the final product, this compound. The pathway involves the formation of the core acridone structure followed by a series of putative tailoring reactions.

Quantitative Data on Key Enzymes

Quantitative understanding of the enzymes involved in this compound biosynthesis is essential for metabolic engineering efforts. The following table summarizes available kinetic data for acridone synthase from Ruta graveolens cell cultures, a model system for studying acridone alkaloid biosynthesis.

| Enzyme | Substrate | Apparent K_m_ (µM) | Source |

| Acridone Synthase | N-methylanthraniloyl-CoA | 10.64 | [4][13] |

| Acridone Synthase | Malonyl-CoA | 32.8 | [4][13] |

Table 1: Kinetic Parameters of Acridone Synthase from Ruta graveolens

Data on the kinetic parameters of the specific hydroxylases, O-methyltransferases, and the methylenedioxy bridge-forming enzyme involved in the latter stages of this compound biosynthesis are currently limited and represent an area for future research.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of the this compound biosynthetic pathway.

Extraction and Purification of Acridone Synthase from Plant Cell Cultures

This protocol is adapted from the purification of acridone synthase from Ruta graveolens cell suspension cultures.[4][13]

Objective: To purify acridone synthase for subsequent characterization.

Materials:

-

Ruta graveolens cell suspension cultures

-

Extraction buffer (e.g., potassium phosphate buffer with additives like EDTA and dithiothreitol)

-

Liquid nitrogen

-

Chromatography equipment (e.g., FPLC system)

-

Gel filtration column (e.g., Superdex 200)

-

Ion-exchange column (e.g., Q-Sepharose)

-

Bradford reagent for protein quantification

Procedure:

-

Harvest cultured plant cells by filtration and immediately freeze in liquid nitrogen.

-

Grind the frozen cells to a fine powder using a mortar and pestle.

-

Resuspend the cell powder in cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet cell debris.

-

Subject the supernatant (crude enzyme extract) to ammonium sulfate precipitation to concentrate the protein fraction containing acridone synthase.

-

Resuspend the protein pellet in a minimal volume of buffer and desalt using a desalting column.

-

Load the desalted protein sample onto a gel filtration column to separate proteins based on size. Collect fractions and assay for acridone synthase activity.

-

Pool the active fractions and load them onto an ion-exchange column.

-

Elute the bound proteins using a salt gradient. Collect fractions and assay for acridone synthase activity.

-

Pool the fractions containing purified acridone synthase and assess purity using SDS-PAGE.

-

Quantify the protein concentration using the Bradford assay.

Enzyme Assay for Acridone Synthase

Objective: To determine the activity of acridone synthase in a given sample.

Materials:

-

Purified or crude enzyme extract

-

N-methylanthraniloyl-CoA (substrate)

-

[¹⁴C]-Malonyl-CoA (radiolabeled substrate)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Ethyl acetate

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, N-methylanthraniloyl-CoA, and the enzyme sample.

-

Initiate the reaction by adding [¹⁴C]-malonyl-CoA.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., acetic acid).

-

Extract the reaction products (radiolabeled 1,3-dihydroxy-N-methylacridone) with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in a small volume of a suitable solvent.

-

Add scintillation cocktail to the dissolved product and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of incorporated radiolabel per unit time per amount of protein.

Heterologous Expression of Biosynthetic Enzymes

Objective: To produce and characterize individual enzymes of the pathway in a heterologous host.

Materials:

-

cDNA library from the plant of interest

-

PCR primers for the target enzyme gene

-

Expression vector (e.g., pET vector for E. coli or pYES vector for yeast)

-

Competent E. coli or yeast cells

-

Appropriate growth media and inducers (e.g., IPTG for E. coli)

Procedure:

-

Isolate the full-length cDNA of the target enzyme (e.g., acridone synthase, a candidate P450) from the plant's cDNA library via PCR using specific primers.

-

Clone the amplified cDNA into a suitable expression vector.

-

Transform the expression construct into a suitable heterologous host (E. coli or yeast).

-

Grow the transformed cells to an appropriate density and induce protein expression.

-

Harvest the cells and prepare a crude protein extract by sonication or enzymatic lysis.

-

The crude extract can be used for initial activity assays, or the recombinant protein can be purified using affinity chromatography (if a tag was included in the construct).

Quantitative Analysis of Acridone Alkaloids by HPLC-MS/MS

Objective: To identify and quantify this compound and its biosynthetic intermediates in plant extracts.

Materials:

-

Plant tissue sample

-

Extraction solvent (e.g., methanol or ethanol)

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase HPLC column

-

Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

-

Authentic standards of the target alkaloids (if available)

Procedure:

-

Homogenize the plant tissue in the extraction solvent.

-

Centrifuge the homogenate and collect the supernatant.

-

Filter the supernatant through a syringe filter before injection into the HPLC system.

-

Separate the alkaloids on the C18 column using a gradient elution with the mobile phases.

-

Detect and identify the compounds using the mass spectrometer in a selected reaction monitoring (SRM) mode for high selectivity and sensitivity.

-

Quantify the alkaloids by comparing the peak areas to a calibration curve generated with authentic standards.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving a dedicated set of enzymes that channel primary metabolites into the formation of a specialized acridone alkaloid. While the initial steps involving acridone synthase are relatively well-understood, the specific tailoring enzymes that decorate the acridone core to produce this compound remain to be fully characterized. The proposed pathway in this guide provides a roadmap for future research aimed at identifying and characterizing these elusive enzymes. The application of modern techniques such as transcriptomics, proteomics, and gene silencing, coupled with the heterologous expression and in vitro characterization of candidate enzymes, will be instrumental in fully elucidating the complete biosynthetic pathway of this compound. This knowledge will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable acridone alkaloids for pharmaceutical applications.

References

- 1. Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of cytochrome P450 enzymes involved in the metabolism of 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone (MDPPP), a designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification and properties of acridone synthase from cell suspension cultures of Ruta graveolens L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential regulation and distribution of acridone synthase in Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acridone synthase - Wikipedia [en.wikipedia.org]

- 9. chem.uwec.edu [chem.uwec.edu]

- 10. Molecular cloning and characterization of CYP719, a methylenedioxy bridge-forming enzyme that belongs to a novel P450 family, from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Class II Cytochrome P450 Reductase Governs the Biosynthesis of Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Xanthevodine Solubility: A Technical Guide for Researchers

For Immediate Release

Introduction to Xanthevodine

This compound is a naturally occurring acridone alkaloid found in various plant species. Like other alkaloids, it is a nitrogen-containing organic compound with potential pharmacological activities. Understanding its solubility is a critical first step in its extraction, purification, and formulation for research and potential therapeutic applications.

Solubility of this compound in Organic Solvents

Based on the general principles of alkaloid solubility, this compound, as a free base, is expected to be soluble in a range of organic solvents but poorly soluble in water.[1][2][3][4] Alkaloid salts, conversely, tend to be soluble in water and alcohol.[1][3][4]

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] Polar solvents are effective at dissolving polar compounds, while nonpolar solvents are suitable for dissolving nonpolar compounds.[5] this compound's structure will dictate its polarity and, consequently, its solubility in different solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility of this compound (Free Base) | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | Alcohols can act as both hydrogen bond donors and acceptors, facilitating the dissolution of alkaloids which often contain heteroatoms capable of hydrogen bonding. Both alkaloidal bases and their salts are generally soluble in alcohol.[3] |

| Halogenated Hydrocarbons | Chloroform, Dichloromethane | Soluble | These solvents are effective at dissolving many organic compounds, and alkaloids are often readily soluble in them.[1][2][4] |

| Ethers | Diethyl ether | Soluble | Ether is a common solvent for the extraction of alkaloid free bases.[1][2][4] |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent capable of dissolving a wide range of organic compounds, including alkaloids.[1] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble to Sparingly Soluble | The solubility in these nonpolar solvents will depend on the overall polarity of the this compound molecule. Some alkaloids are soluble in benzene.[1] |

| Amphoteric Solvents | N/A | Some alkaloids exhibit amphoteric properties, meaning they can act as both an acid and a base.[2] | Theobromine and theophylline are examples of amphoteric alkaloids.[2] |

Note: This table is based on the general solubility characteristics of alkaloids. Experimental verification is necessary to determine the precise quantitative solubility of this compound.

Experimental Protocols

General Protocol for Alkaloid Extraction and Isolation

The extraction of alkaloids from plant material is a crucial first step. A general workflow is presented below, which can be adapted for the isolation of this compound.

Shake-Flask Method for Solubility Determination

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[5]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of pure this compound to a known volume of the selected organic solvent in a sealed glass vial.

-

Equilibration: Agitate the vial at a constant temperature using a shaker or magnetic stirrer for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid. Carefully filter the supernatant through a chemically inert syringe filter (e.g., PTFE).[5]

-

Quantification: Determine the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

-

Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[5]

Biological Context: Signaling Pathways

The biological activities of natural compounds are often mediated through their interaction with specific cellular signaling pathways. While the specific pathways modulated by this compound are a subject for further research, the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress, is a common target for various phytochemicals.[6]

In this proposed mechanism, this compound could potentially inhibit Keap1, a repressor protein of Nrf2. This would allow Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of antioxidant and cytoprotective genes. This is a representative pathway and requires experimental validation for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and drug development professionals. While quantitative data remains to be experimentally determined, the qualitative assessment and detailed protocols herein offer a robust starting point for further investigation. The provided diagrams for experimental workflows and a potential signaling pathway serve to visualize key processes relevant to the study of this promising natural compound.

References

- 1. Alkaloids [m.chemicalbook.com]

- 2. Alkaloid - Wikipedia [en.wikipedia.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. tsijournals.com [tsijournals.com]

- 5. benchchem.com [benchchem.com]

- 6. Biological and therapeutic activities of thymoquinone: Focus on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Xanthevodine Bioactivity: A Technical Guide

Introduction

Xanthevodine is a naturally occurring xanthone, a class of heterocyclic compounds known for their diverse and potent biological activities. Xanthone derivatives have been identified as "privileged structures" in drug discovery, demonstrating a wide range of pharmacological effects, including anti-cancer and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds often stems from their ability to interact with multiple protein targets, such as protein kinases, cyclooxygenases, and topoisomerases.[1] As the exploration of natural products for novel drug leads continues, in silico computational methods have become indispensable. These approaches offer a rapid, cost-effective, and efficient means to predict the bioactivity, pharmacokinetics, and potential toxicity of compounds like this compound before undertaking extensive and resource-intensive laboratory experiments.[3]

This technical guide provides a comprehensive overview of the methodologies used in the in silico prediction of this compound's bioactivity. It is intended for researchers, scientists, and drug development professionals interested in applying computational tools to accelerate the discovery and characterization of novel therapeutic agents. The guide outlines a systematic workflow, from initial target identification to detailed molecular interaction analysis and pharmacokinetic profiling, presenting hypothetical data to illustrate the expected outcomes of such an investigation.

Core In Silico Prediction Workflow

The computational evaluation of a bioactive compound like this compound follows a structured workflow. This process begins with defining the compound and its potential biological targets and progresses through molecular docking simulations, pharmacokinetic and toxicity predictions, and finally, an analysis of its likely impact on cellular signaling pathways.

Experimental Protocols

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein), forming a stable complex.[3][4] This method is crucial for understanding the molecular basis of a drug's activity and for predicting binding affinity.

Protocol:

-

Protein Structure Preparation:

-

The three-dimensional crystal structure of the target protein (e.g., a specific kinase or NF-κB subunit) is obtained from a protein database like the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules and any co-crystallized ligands.

-

Hydrogen atoms are added, and charges are assigned to the protein atoms using computational software (e.g., AutoDock Tools, Schrödinger Maestro).

-

-

Ligand Preparation:

-

The 2D structure of this compound is drawn using a chemical editor and converted into a 3D structure.

-

The ligand's geometry is optimized to find its lowest energy conformation.

-

Atomic charges are assigned, and rotatable bonds are defined to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

A "grid box" is defined around the active site of the target protein. This box specifies the region where the docking algorithm will search for binding poses.

-

A docking program (e.g., AutoDock Vina, GOLD, CDOCKER) is used to systematically sample different conformations and orientations of this compound within the defined active site.[5]

-

The software calculates a scoring function for each pose to estimate the binding affinity, often expressed as Gibbs Free Binding Energy (ΔG) in kcal/mol.[4]

-

-

Analysis of Results:

-

The resulting poses are ranked based on their docking scores. The pose with the lowest binding energy is typically considered the most favorable.[6]

-

The binding mode is visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the protein's active site.[4][7]

-

ADMET Prediction

ADMET analysis involves the computational prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[8] These predictions are vital for early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities.[8][9]

Protocol:

-

Input Compound: The chemical structure of this compound, typically in SMILES or SDF format, is used as input.

-

Software/Web Server Selection: A variety of tools are available for ADMET prediction, such as the open-access web servers SwissADME and pkCSM, or commercial software like ADMET Predictor.[8][10]

-

Property Calculation: The selected tool uses quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to calculate a wide range of properties.[11] These include:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Total clearance, renal OCT2 substrate.

-

Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.

-

-

Data Interpretation: The predicted values are analyzed to assess the overall drug-likeness of the compound. Many tools provide an "ADMET score" or a similar composite metric to summarize the compound's profile.[9][10]

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the in silico protocols described above.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.9 | Arg120, Tyr355 | Hydrogen Bond |

| Val523, Ser530 | Hydrophobic | |||

| NF-κB p65 | 1VKX | -7.5 | Lys122, Gln120 | Hydrogen Bond |

| Ala125 | Pi-Alkyl | |||

| p38 MAPK | 3S3I | -9.2 | Met109, Lys53 | Hydrogen Bond |

| | | | Leu167, Ile84 | Hydrophobic |

Table 2: Hypothetical ADMET Prediction Profile for this compound

| Property | Category | Predicted Value | Interpretation |

|---|---|---|---|

| GI Absorption | Absorption | High | Well-absorbed from the gut |

| BBB Permeant | Distribution | No | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Metabolism | No | Low risk of interaction with CYP3A4 substrates |

| AMES Toxicity | Toxicity | No | Non-mutagenic |

| hERG I Inhibition | Toxicity | No | Low risk of cardiotoxicity |

| Hepatotoxicity | Toxicity | No | Unlikely to cause liver damage |

Signaling Pathway Analysis

Based on the known bioactivities of xanthones and flavonoids, this compound is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK.[12][13] Computational analysis helps map the compound's likely points of intervention within these complex networks.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[12] Upon stimulation by agents like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB (p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14] this compound may inhibit this pathway by targeting upstream kinases like IKK.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating cellular responses to external stimuli, including inflammation.[12] The three main branches (ERK, JNK, and p38) can be activated by inflammatory signals, leading to the activation of transcription factors like AP-1. Flavonoids have been shown to inhibit the phosphorylation of key kinases within these cascades.[12]

Conclusion

The in silico approach detailed in this guide provides a powerful framework for the preliminary evaluation of natural products like this compound. Through a combination of molecular docking, ADMET prediction, and pathway analysis, researchers can efficiently generate robust hypotheses regarding a compound's bioactivity, mechanism of action, and drug-likeness. The hypothetical data presented herein suggest that this compound could be a promising anti-inflammatory and anti-cancer agent with a favorable safety profile. However, it is critical to emphasize that these computational predictions are not a substitute for experimental validation. The findings from in silico studies must be confirmed through subsequent in vitro and in vivo assays to fully elucidate the therapeutic potential of this compound.

References

- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Silico Methodologies to Improve Antioxidants’ Characterization from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Investigation of Flavonoid Scaffolds as DAX1 Inhibitors against Ewing Sarcoma through Pharmacoinformatic and Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 9. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsdr.org [ijsdr.org]

- 11. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Scaffold compound L971 exhibits anti‐inflammatory activities through inhibition of JAK/STAT and NFκB signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridone alkaloids are a structurally diverse class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the scientific community due to their wide array of biological activities. These activities include promising anticancer, antimalarial, antimicrobial, and enzyme inhibitory properties. This technical guide provides a comprehensive review of Xanthevodine and related acridone alkaloids, with a focus on their chemical structures, biological activities, and underlying mechanisms of action. Quantitative data on their biological potency are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate further research and development in this field. Furthermore, signaling pathways modulated by these alkaloids are visualized through diagrams to offer a deeper understanding of their molecular interactions. While a significant body of research exists for many acridone alkaloids, it is noteworthy that specific quantitative biological activity data for this compound remains limited in the public domain.

Introduction to Acridone Alkaloids

Acridone alkaloids are naturally occurring compounds characterized by a tricyclic acridone core (9(10H)-acridinone). They are predominantly found in plants of the Rutaceae family, such as in the genera Citrus, Glycosmis, and Atalantia. The basic acridone structure can be variously substituted with hydroxyl, methoxy, and prenyl groups, leading to a vast number of derivatives with distinct physicochemical and biological properties.

Quantitative Biological Activities of Acridone Alkaloids

The therapeutic potential of acridone alkaloids is underscored by their potent biological activities against a range of diseases. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for several representative acridone alkaloids against various cancer cell lines and pathogens.

Table 1: Anticancer Activity of Acridone Alkaloids

| Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Normelicopidine | PC-3M (Prostate) | 12.5 µg/mL | [1][2] |

| LNCaP (Prostate) | 21.1 µg/mL | [1][2] | |

| Normelicopine | PC-3M (Prostate) | > 100 µg/mL | [1][2] |

| LNCaP (Prostate) | > 100 µg/mL | [1][2] | |

| Melicopine | PC-3M (Prostate) | 64.3 µg/mL | [1][2] |

| LNCaP (Prostate) | 58.2 µg/mL | [1][2] | |

| Melicopidine | PC-3M (Prostate) | 33.7 µg/mL | [1][2] |

| LNCaP (Prostate) | 41.5 µg/mL | [1][2] | |

| Melicopicine | PC-3M (Prostate) | 45.1 µg/mL | [1][2] |

| LNCaP (Prostate) | 52.8 µg/mL | [1][2] | |

| Buxifoliadine E | LNCaP (Prostate) | 43.10 | [3] |

| SH-SY5Y (Neuroblastoma) | 96.27 | [3] | |

| HepG2 (Hepatoblastoma) | 41.36 | [3] | |

| HT29 (Colorectal) | 64.60 | [3] | |

| Glycomontamine A | Hela (Cervix) | 17.6 | [4] |

| NALM-6 (Leukemia) | 16.5 | [4] | |

| Glycomontamine B | T47D (Breast) | 17.4 | [4] |

| NALM-6 (Leukemia) | 9.3 | [4] |

Table 2: Antimalarial Activity of Acridone Alkaloids

| Alkaloid | Plasmodium falciparum Strain | IC₅₀ (µg/mL) | Reference |

| Normelicopidine | 3D7 (Chloroquine-sensitive) | 35.4 | [1][2] |

| Dd2 (Chloroquine-resistant) | 18.9 | [1][2] | |

| Normelicopine | 3D7 (Chloroquine-sensitive) | 41.2 | [1][2] |

| Dd2 (Chloroquine-resistant) | 33.1 | [1][2] | |

| Melicopine | 3D7 (Chloroquine-sensitive) | 28.5 | [1][2] |

| Dd2 (Chloroquine-resistant) | 24.6 | [1][2] | |

| Melicopidine | 3D7 (Chloroquine-sensitive) | 22.8 | [1][2] |

| Dd2 (Chloroquine-resistant) | 20.3 | [1][2] | |

| Melicopicine | 3D7 (Chloroquine-sensitive) | 19.7 | [1][2] |

| Dd2 (Chloroquine-resistant) | 21.5 | [1][2] |

Mechanisms of Action and Signaling Pathways

The biological effects of acridone alkaloids are mediated through their interaction with various cellular targets and modulation of key signaling pathways. A recurring mechanism is the induction of apoptosis (programmed cell death) in cancer cells.

One of the well-studied pathways is the Mitogen-Activated Protein Kinase (MAPK) cascade , which is crucial for cell proliferation, differentiation, and survival. The Extracellular signal-Regulated Kinase (ERK) is a key component of this pathway. Some acridone alkaloids, such as Buxifoliadine E , have been shown to inhibit the phosphorylation of Erk, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and the upregulation of pro-apoptotic proteins like Bax. This cascade ultimately activates caspases, the executioners of apoptosis.[5]

Another important signaling route is the c-Jun N-terminal Kinase (JNK) pathway , which is activated in response to cellular stress, including exposure to cytotoxic agents. The dimeric acridone alkaloid Citbismine-E has been found to induce the production of Reactive Oxygen Species (ROS), which in turn activates the JNK pathway.[6] Activated JNK contributes to mitochondrial dysfunction and the release of pro-apoptotic factors, culminating in caspase activation and cell death.[6]

Below are Graphviz diagrams illustrating these signaling pathways.

References

- 1. Isolation of acridone alkaloids and N-[(4-monoterpenyloxy)phenylethyl]-substituted sulfur-containing propanamide derivatives from Glycosmis parva and their anti-herpes simplex virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids [mdpi.com]

- 3. Potential anti-allergic acridone alkaloids from the roots of Atalantia monophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three new acridone alkaloids from Glycosmis lanceolata (Blume) D.Dietr. and their cytotoxic effects on tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multi-Target Actions of Acridones from Atalantia monophylla towards Alzheimer’s Pathogenesis and Their Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo and in silico screening for antimicrobial compounds from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Isolation and Purification of Xanthevodine: Application Notes for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the isolation and purification of Xanthevodine, a simple acridone alkaloid. This document is intended for researchers, scientists, and drug development professionals interested in obtaining pure this compound for further investigation into its chemical and biological properties. The protocol is based on established methodologies for the extraction and purification of acridone alkaloids from plant sources, particularly within the Rutaceae family.

Introduction

This compound is a naturally occurring acridone alkaloid found in various plant species, including those of the Teclea and Glycosmis genera. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including cytotoxic and anticancer properties. The isolation of pure this compound is a critical first step for detailed studies into its mechanism of action and potential therapeutic applications. This protocol outlines a robust and reproducible method for its extraction and purification.

Materials and Methods

Plant Material

Dried and powdered plant material from a known this compound-containing species (e.g., the stem bark of Teclea grandifolia) is the starting material for this protocol.

Reagents and Solvents

-

Methanol (MeOH), HPLC grade

-

Hexane, analytical grade

-

Ethyl acetate (EtOAc), analytical grade

-

Chloroform (CHCl₃), analytical grade

-

Hydrochloric acid (HCl), 1 M solution

-

Ammonium hydroxide (NH₄OH), 25% solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography (70-230 mesh)

-

Solvents for Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)

Equipment

-

Soxhlet extractor or large-scale maceration setup

-

Rotary evaporator

-

Glass chromatography columns

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

-

UV-Vis spectrophotometer

-

NMR spectrometer and Mass spectrometer for structural elucidation

Experimental Protocol

Extraction

-

Defatting: The powdered plant material is first defatted by extraction with hexane to remove nonpolar compounds like fats and waxes. This can be performed using a Soxhlet apparatus or by maceration with stirring for 24-48 hours. The hexane extract is typically discarded.

-

Methanol Extraction: The defatted plant material is then air-dried and subsequently extracted with methanol. This can be achieved through exhaustive Soxhlet extraction or maceration at room temperature for several days with periodic solvent replacement. The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning

-

The crude methanolic extract is resuspended in 1 M hydrochloric acid.

-

This acidic aqueous solution is then partitioned against ethyl acetate or chloroform to remove neutral and weakly acidic compounds. The organic layer is discarded.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with ammonium hydroxide.

-

The free alkaloid bases are then extracted from the basified aqueous solution with chloroform or ethyl acetate. This process is repeated several times to ensure complete extraction.

-

The combined organic extracts are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude alkaloid fraction.

Chromatographic Purification

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of increasing polarity, starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v). Spots can be visualized under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange-brown color with alkaloids.

-

Fractions containing compounds with similar TLC profiles are combined and concentrated.

-

Preparative HPLC: Fractions enriched with this compound may require further purification by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound.

Purity and Structural Confirmation

The purity of the isolated this compound should be assessed by analytical HPLC. The structure of the purified compound is then confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by comparison with published data.

Quantitative Data

As no specific literature detailing the yield and purity of this compound from a defined protocol was identified, the following table provides a generalized expectation based on the isolation of similar acridone alkaloids. Actual yields will vary depending on the plant source and the efficiency of the extraction and purification process.

| Parameter | Expected Range | Notes |

| Crude Alkaloid Fraction Yield | 1 - 5% of dry plant weight | Highly dependent on the plant species and collection time. |

| This compound Yield from Crude Alkaloids | 0.1 - 2% | Dependent on the relative abundance of this compound in the alkaloid mixture. |

| Final Purity (by HPLC) | > 95% | Achievable with careful chromatographic purification. |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the isolation and purification of this compound.

While specific signaling pathways for this compound are not yet fully elucidated, the known cytotoxic and anticancer activities of related acridone alkaloids suggest potential modulation of key cancer-related pathways such as the ERK signaling pathway, which is often involved in cell proliferation and survival.[1]

Caption: Proposed inhibitory effect of this compound on the ERK signaling pathway.

Conclusion

This application note provides a detailed, generalized protocol for the successful isolation and purification of this compound. The described methods, including solvent extraction, acid-base partitioning, and multi-step chromatography, are standard and effective for obtaining high-purity acridone alkaloids. The resulting pure this compound can be utilized for in-depth biological evaluations, including the investigation of its potential to modulate cancer-related signaling pathways, thereby contributing to the discovery of new therapeutic agents. Researchers are encouraged to optimize the described conditions based on their specific plant material and available instrumentation.

References

Application Notes and Protocols: Synthesis of Xanthine and Xanthone Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine and xanthone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Their derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including antitumor, anti-inflammatory, and cardiovascular protective effects. This document provides detailed application notes and protocols for the synthesis and biological evaluation of novel xanthine and xanthone derivatives, aimed at facilitating the discovery of new therapeutic agents.

I. Synthesis of Xanthine Derivatives

Xanthine derivatives are a class of purine alkaloids that have been extensively studied for their therapeutic potential. Synthetic modifications of the xanthine core, particularly at the N1, N3, N7, and C8 positions, have led to the development of potent and selective inhibitors of various enzymes and receptors.

A. General Synthetic Protocols

A common and versatile method for the synthesis of 8-substituted xanthine derivatives is the Traube purine synthesis and its modifications. Microwave-assisted organic synthesis has also emerged as a rapid and efficient method for the synthesis of these compounds.[1][2][3][4]

Protocol 1: Microwave-Assisted Synthesis of 8-Substituted Xanthines [5]

This protocol describes a one-step synthesis of 8-substituted xanthines from 1,3-dimethyl-5,6-diaminouracil and activated double bond systems under controlled microwave irradiation.

Materials:

-

1,3-dimethyl-5,6-diaminouracil

-

Appropriate activated alkene (e.g., substituted benzylidene malononitriles)

-

Pyridine

-

Microwave reactor

Procedure:

-

A mixture of 1,3-dimethyl-5,6-diaminouracil (1 mmol) and the activated alkene (1 mmol) is prepared in pyridine (5 mL).

-

The reaction mixture is subjected to microwave irradiation at 120°C for 20 minutes.[5]

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired 8-substituted xanthine derivative.

Protocol 2: Synthesis of 8-Substituted Xanthine Analogues via Ring Closure [4]

This protocol details the synthesis of 8-unsubstituted xanthine derivatives through a microwave-assisted ring closure of 5,6-diaminouracil derivatives with triethyl orthoformate.

Materials:

-

5,6-diamino-1,3-dialkyluracil

-

Triethyl orthoformate

-

Microwave reactor

Procedure:

-

A mixture of the 5,6-diamino-1,3-dialkyluracil (1 mmol) and triethyl orthoformate (3 mL) is placed in a microwave process vial.

-

The vial is sealed and subjected to microwave irradiation at 150°C for 10-20 minutes.

-

Upon cooling, the precipitate is collected by filtration, washed with diethyl ether, and dried to yield the 8-unsubstituted xanthine.

B. Biological Activities and Quantitative Data

Xanthine derivatives have been shown to exhibit a wide range of biological activities, including antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs).[6][7][8]

| Compound Class | Target | Activity (IC50/Ki) | Reference |

| 8-Phenylxanthine derivatives | Adenosine A1 Receptor | Ki = 0.3 - 8.6 nM | [9] |

| 1,3-Diethyl-8-phenylxanthine | Adenosine A2 Receptor | Ki = 0.2 µM | [9] |

| 1,3-Dipropyl-8-cyclopentylxanthine | Adenosine A1 Receptor | Ki = 0.47 nM | [10] |

| Substituted Xanthine Analogues | PDE5 | IC50 = 0.6 nM | [7] |

| Xanthine-Chalcone Hybrids | EGFR | IC50 = 0.3 µM | [11] |

II. Synthesis of Xanthone Derivatives

Xanthones are a class of oxygenated heterocyclic compounds that are abundant in nature and possess a wide spectrum of biological activities. Synthetic efforts have focused on the generation of diverse libraries of xanthone derivatives for screening in various disease models.

A. General Synthetic Protocols

The synthesis of the xanthone scaffold can be achieved through several methods, including the Grover, Shah, and Shah reaction, which involves the condensation of a phenol with a salicylic acid derivative.

Protocol 3: One-Pot Synthesis of Polysubstituted Xanthones

This protocol describes a one-pot synthesis of xanthone derivatives using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

Materials:

-

Substituted 2-hydroxybenzoic acid

-

Substituted phenol

-

Eaton's reagent (P₂O₅ in CH₃SO₃H)

Procedure:

-

To a stirred solution of Eaton's reagent, the substituted 2-hydroxybenzoic acid (1 equivalent) and the substituted phenol (1.1 equivalents) are added.

-

The reaction mixture is heated to 80-100°C for 2-4 hours.

-

The mixture is then cooled to room temperature and poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water and a saturated solution of sodium bicarbonate, and then dried.

-

The crude product is purified by recrystallization or column chromatography to give the desired xanthone derivative.

B. Biological Activities and Quantitative Data

Xanthone derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents.[12][13] Their mechanism of action often involves the modulation of key signaling pathways involved in cell proliferation and inflammation.

| Compound Class | Cancer Cell Line | Activity (GI50/IC50) | Reference |

| Novel Xanthone Derivatives | LoVo (Colon) | GI50 = 5.2 - 15.4 µM | [14] |

| HT-29 (Colon) | GI50 = 8.1 - 22.3 µM | [14] | |

| SW620 (Colon) | GI50 = 4.7 - 14.8 µM | [14] | |

| Prenylated Xanthone | U-87 (Glioblastoma) | IC50 = 6.39 µM | [12] |

| SGC-7901 (Gastric) | IC50 = 8.09 µM | [12] | |

| PC-3 (Prostate) | IC50 = 6.21 µM | [12] | |

| A549 (Lung) | IC50 = 4.84 µM | [12] | |

| Hydroxyxanthones | HepG2 (Liver) | IC50 = 9.18 - 85.3 µM | [13] |

III. Key Experimental Protocols for Biological Evaluation

A. In Vitro Kinase Assay for EGFR Inhibition

This protocol is designed to measure the enzymatic activity of Epidermal Growth Factor Receptor (EGFR) and the inhibitory potential of test compounds.[15][16]

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds (Xanthine/Xanthone derivatives)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare serial dilutions of the test compounds in kinase assay buffer.

-

In a 384-well plate, add 1 µL of each compound dilution or vehicle control.

-

Add 2 µL of EGFR enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mix to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

B. Adenosine A1 Receptor Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of test compounds for the adenosine A1 receptor.[17][18]

Materials:

-

Membrane preparations from cells expressing the human adenosine A1 receptor

-

[³H]DPCPX (radioligand)

-

Test compounds

-

Binding buffer (50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add 50 µL of binding buffer, 25 µL of the test compound or vehicle, 25 µL of [³H]DPCPX, and 100 µL of the membrane preparation.

-

Incubate at 22°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the Ki value using the Cheng-Prusoff equation.

C. Cellular EGFR Phosphorylation Assay (Western Blot)

This protocol is used to assess the ability of test compounds to inhibit EGFR autophosphorylation in intact cells.[19]

Materials:

-

Cancer cell line overexpressing EGFR (e.g., A431)

-

Cell culture medium

-

Test compounds

-

EGF

-

Lysis buffer

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Seed cells in a 6-well plate and allow them to attach overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of the test compounds for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR. Use β-actin as a loading control.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the level of EGFR phosphorylation relative to total EGFR.

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

Xanthine and xanthone derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[15] Aberrant EGFR signaling is a hallmark of many cancers. Xanthone derivatives have been identified as inhibitors of EGFR signaling.

Caption: EGFR signaling pathway and its inhibition by xanthone derivatives.

Adenosine Receptor Signaling Pathway

Adenosine receptors are G-protein coupled receptors (GPCRs) that are involved in a wide range of physiological processes.[20] Xanthine derivatives are well-known antagonists of adenosine receptors.

Caption: Adenosine A1 receptor signaling and its antagonism by xanthine derivatives.

B. Experimental Workflows

Workflow for Synthesis and Initial Screening of Derivatives

Caption: Workflow for the synthesis and screening of xanthine/xanthone derivatives.

Workflow for Mechanism of Action Studies

References

- 1. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of xanthine analogues as potent and selective PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]